N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
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Overview
Description
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a chemical compound with the molecular formula C20H15N3S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method includes the reaction of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate . The reaction conditions often involve the use of solvents like ethanol and the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring.
Scientific Research Applications
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
N,2,3-triphenyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
N,2,3-triphenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in the heteroatom composition.
N,2,3-triphenyl-1,2,4-thiadiazole: Lacks the imine group but shares the thiadiazole core structure.
Uniqueness
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of the imine group, which can participate in additional chemical reactions and interactions compared to its analogs
Properties
IUPAC Name |
N,2,3-triphenyl-1,2,4-thiadiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGMZRDURKJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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